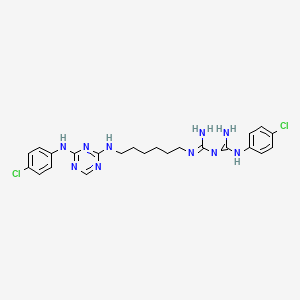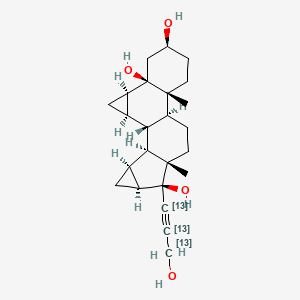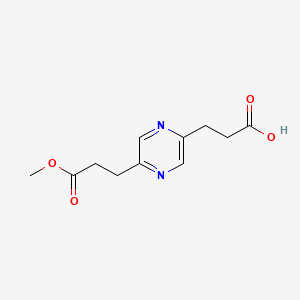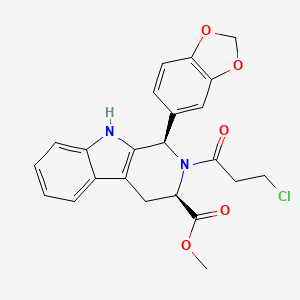
Chloropropanoylpretadalafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloropropanoylpretadalafil is a chemical compound with the molecular formula C23H21ClN2O5 and a molecular weight of 440.88 g/mol . It is a derivative of tadalafil, a well-known phosphodiesterase 5 inhibitor used primarily for treating erectile dysfunction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloropropanoylpretadalafil typically involves the reaction of tadalafil with chloropropanoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Chloropropanoylpretadalafil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chloropropanoylpretadalafil has several scientific research applications, including:
Mechanism of Action
Chloropropanoylpretadalafil exerts its effects by selectively inhibiting phosphodiesterase 5, an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow . This mechanism is similar to that of tadalafil, but this compound may have unique pharmacokinetic properties that differentiate it from other phosphodiesterase 5 inhibitors .
Comparison with Similar Compounds
Similar Compounds
Tadalafil: The parent compound, used primarily for treating erectile dysfunction.
Sildenafil: Another phosphodiesterase 5 inhibitor with a shorter half-life compared to tadalafil.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness
Chloropropanoylpretadalafil is unique due to its specific chemical modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially lead to differences in absorption, distribution, metabolism, and excretion compared to other phosphodiesterase 5 inhibitors .
Properties
Molecular Formula |
C23H21ClN2O5 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(3-chloropropanoyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O5/c1-29-23(28)17-11-15-14-4-2-3-5-16(14)25-21(15)22(26(17)20(27)8-9-24)13-6-7-18-19(10-13)31-12-30-18/h2-7,10,17,22,25H,8-9,11-12H2,1H3/t17-,22-/m1/s1 |
InChI Key |
FERMPTIBAJFDLJ-VGOFRKELSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1C(=O)CCCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
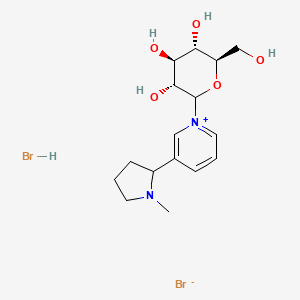
![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)

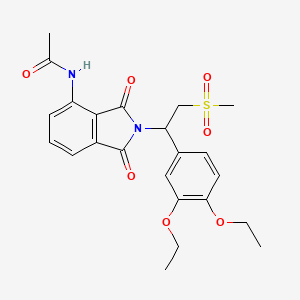
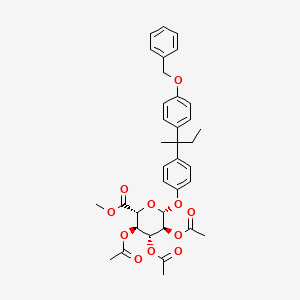
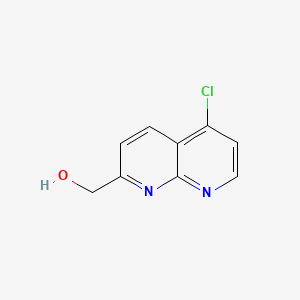
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
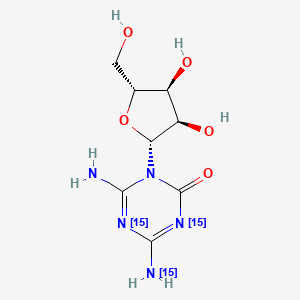
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
